molecular formula C18H23N3O2 B2615257 3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one CAS No. 1423711-39-0

3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one

Cat. No.: B2615257
CAS No.: 1423711-39-0
M. Wt: 313.401
InChI Key: IEOATBAEWQSQPD-UHFFFAOYSA-N
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Description

3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one is a complex organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and a cyclohepta[b]pyridin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one is unique due to its combination of a piperazine ring with a prop-2-yn-1-yl group and a cyclohepta[b]pyridin-2-one moiety. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

3-(4-prop-2-ynylpiperazine-1-carbonyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-8-20-9-11-21(12-10-20)18(23)15-13-14-6-4-3-5-7-16(14)19-17(15)22/h1,13H,3-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOATBAEWQSQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C2=CC3=C(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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